1-Butene, 3-bromo-3-methyl-
Overview
Description
1-Butene, 3-bromo-3-methyl- is an organic compound with the molecular formula C₅H₉Br. It is a brominated derivative of butene, characterized by the presence of a bromine atom and a methyl group attached to the butene backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butene, 3-bromo-3-methyl- can be synthesized through the bromination of 3-methyl-1-butene. This reaction typically involves the addition of hydrobromic acid (HBr) to 3-methyl-1-butene under controlled conditions. The reaction is carried out at low temperatures, often with the presence of a catalyst such as cuprous halide to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of 1-butene, 3-bromo-3-methyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Butene, 3-bromo-3-methyl- undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxides, or amines.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Hydrobromic Acid (HBr): Used in addition reactions.
Strong Bases (e.g., KOH, NaOH): Used in elimination reactions.
Nucleophiles (e.g., OH⁻, RO⁻, NH₂⁻): Used in substitution reactions .
Major Products:
2-Bromo-3-methylbutane: Formed from addition reactions.
3-Methyl-1-butene: Formed from elimination reactions
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-butene, 3-bromo-3-methyl- involves its reactivity as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Bromo-3-methyl-2-butene: Another brominated butene with similar reactivity but different substitution pattern.
3-Bromo-3-buten-1-ol: A compound with a hydroxyl group, leading to different reactivity and applications.
4-Bromo-1-butene: A positional isomer with the bromine atom at a different position on the butene backbone.
Uniqueness: 1-Butene, 3-bromo-3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
3-bromo-3-methylbut-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4-5(2,3)6/h4H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQUAHYQNTZSBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449520 | |
Record name | 1-Butene, 3-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865-58-7 | |
Record name | 3-Bromo-3-methyl-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butene, 3-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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